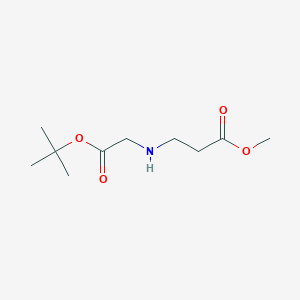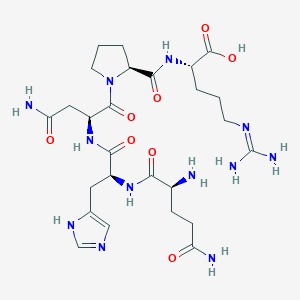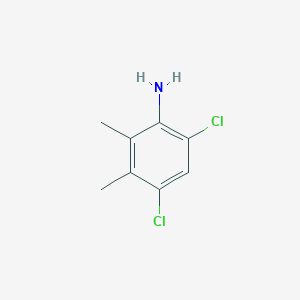
Pidotimod Impurity Eeter
Vue d'ensemble
Description
Pidotimod Impurity Eeter is a compound related to Pidotimod, a synthetic dipeptide with immunomodulatory properties. Pidotimod is known for its role in enhancing the immune response, particularly in respiratory diseases. The impurity Eeter is a byproduct formed during the synthesis of Pidotimod and is important for quality control and analysis in pharmaceutical production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pidotimod Impurity Eeter typically involves the reaction of L-thioproline ethyl ester hydrochloride with L-pyroglutamic acid. The process begins with the addition of L-thioproline ethyl ester hydrochloride and dichloromethane into a reaction vessel, followed by the addition of sodium hydroxide solution to maintain a specific pH. The mixture is then subjected to phase separation and washing steps. The organic phase is dried, and L-pyroglutamic acid is added. The reaction proceeds with the addition of a mixed solution of DCC (dicyclohexylcarbodiimide) and dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. High-pressure liquid chromatography is often used to analyze and control the quality of the produced impurity .
Analyse Des Réactions Chimiques
Types of Reactions
Pidotimod Impurity Eeter undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, involving the addition of hydrogen or the removal of oxygen.
Substitution: A reaction where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as dichloromethane and methanol. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound .
Applications De Recherche Scientifique
Pidotimod Impurity Eeter has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for quality control and method development.
Biology: Studied for its potential effects on cellular processes and immune response.
Medicine: Investigated for its role in modulating immune responses and its potential therapeutic applications.
Industry: Utilized in the pharmaceutical industry for the development and quality control of immunomodulatory drugs
Mécanisme D'action
The mechanism of action of Pidotimod Impurity Eeter involves its interaction with various molecular targets and pathways. It is known to inhibit tumor necrosis factor α (TNF-α) induced increases in extracellular signal-related kinase (ERK) phosphorylation. Additionally, it increases nuclear factor κB (NFκB) expression and translocation to the nucleus. These modulatory effects on ERK and NFκB signaling are thought to enhance the immune response by increasing toll-like receptor expression and promoting the maturation of dendritic cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pidotimod: The parent compound, known for its immunomodulatory properties.
Thiazolidine-4-carboxylic acid: A related compound used in the synthesis of Pidotimod.
L-pyroglutamic acid: Another related compound involved in the synthesis process.
Uniqueness
Pidotimod Impurity Eeter is unique due to its specific formation during the synthesis of Pidotimod. Its presence and concentration are critical for quality control in pharmaceutical production, making it an important compound for ensuring the efficacy and safety of immunomodulatory drugs .
Propriétés
IUPAC Name |
ethyl 3-(5-oxopyrrolidine-2-carbonyl)-1,3-thiazolidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-2-17-11(16)8-5-18-6-13(8)10(15)7-3-4-9(14)12-7/h7-8H,2-6H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMOYCRECBXXPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSCN1C(=O)C2CCC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Chloro-5-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B3231285.png)



![1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene](/img/structure/B3231329.png)


![3-Benzyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-amine](/img/structure/B3231355.png)


